

Perfluorodecyl Bromide: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Perfluorodecyl bromide*

Cat. No.: *B1679594*

[Get Quote](#)

Disclaimer: Limited direct experimental data exists in publicly accessible literature for **perfluorodecyl bromide**. This guide synthesizes available information and extensively leverages data from the closely related and well-studied analogue, perfluorooctyl bromide (PFOB), to infer the probable properties, applications, and methodologies for **perfluorodecyl bromide**. Researchers should validate these inferred protocols and data for their specific applications.

Introduction

Perfluorodecyl bromide ($C_{10}F_{21}Br$) is a dense, chemically inert, and hydrophobic perfluorocarbon. As a member of the perfluoroalkyl bromide family, it holds significant potential in biomedical applications, particularly in the development of advanced drug delivery systems and as a contrast agent for various imaging modalities. Its high fluorine content and the presence of a bromine atom impart unique properties that are advantageous for ultrasound, magnetic resonance imaging (MRI), and computed tomography (CT). This guide provides a comprehensive overview of the synthesis, properties, and key applications of **perfluorodecyl bromide**, with a focus on its utility for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The physicochemical properties of **perfluorodecyl bromide** are largely extrapolated from data on homologous perfluoroalkyl bromides. These properties are critical for its formulation into nanoparticles and its behavior in biological systems.

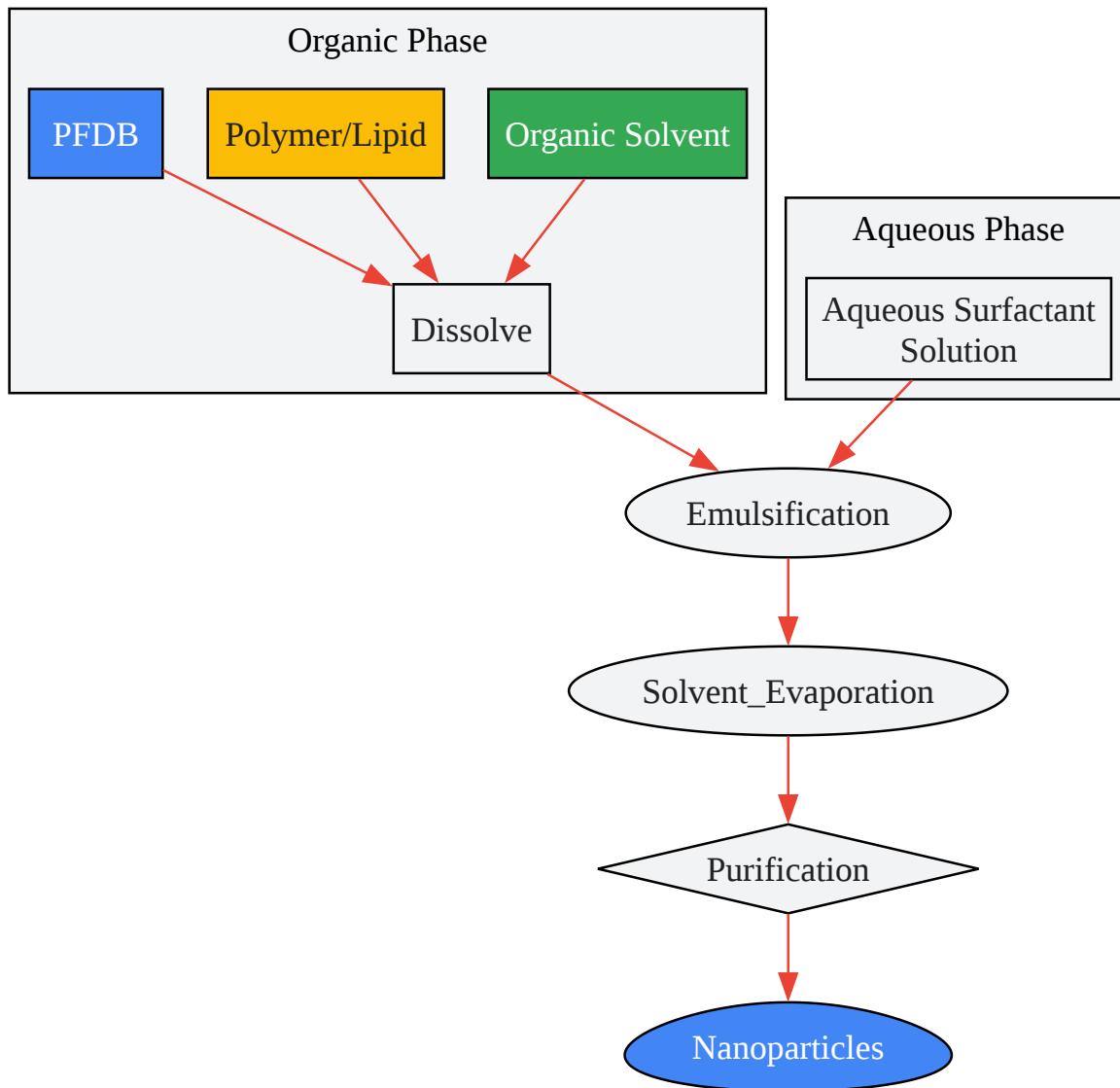
Property	Value (Perfluorodecyl Bromide)	Value (Perfluoroctyl Bromide - for comparison)	Reference
CAS Number	307-43-7	423-55-2	[1]
Molecular Formula	$C_{10}BrF_{21}$	C_8BrF_{17}	[1]
Molecular Weight	598.98 g/mol	498.96 g/mol	[2]
Appearance	Colorless liquid or low melting solid	Colorless liquid	
Density	~1.862 g/mL @ 25 °C	~1.92 g/cm ³	[3]
Boiling Point	~185 °C	142-144 °C	[2]
Melting Point	55 °C	6 °C	
Refractive Index	~1.294 @ 25 °C	~1.300	
Solubility	Insoluble in water, soluble in some fluorinated solvents	Insoluble in water	[4]

Synthesis of Perfluorodecyl Bromide

A general and scalable method for the synthesis of perfluoroalkyl bromides involves the reaction of a perfluoroalkyl iodide with bromine. The following is a generalized experimental protocol adapted from patent literature.

Experimental Protocol: Synthesis via Halogen Exchange

Objective: To synthesize **perfluorodecyl bromide** from perfluorodecyl iodide.


Materials:

- Perfluorodecyl iodide ($C_{10}F_{21}I$)
- Bromine (Br_2)
- Light-transmitting reactor (e.g., borosilicate glass) equipped with a reflux condenser, dropping funnel, and a means for heating and stirring
- UV lamp (optional, for photo-initiation)
- Sodium thiosulfate solution (for quenching excess bromine)
- Anhydrous magnesium sulfate or sodium sulfate (for drying)
- Distillation apparatus

Procedure:

- Reaction Setup: The light-transmitting reactor is charged with perfluorodecyl iodide. The setup is equipped with a reflux condenser and a dropping funnel containing liquid bromine.
- Reaction Initiation: The reactor is heated to a temperature between 120-180°C. For photo-assisted reactions, a UV lamp can be positioned to irradiate the reactor.
- Addition of Bromine: Bromine is added dropwise to the heated perfluorodecyl iodide with continuous stirring. The molar ratio of bromine to perfluoroalkyl iodide is typically between 1:1 and 3:1.
- Reaction Monitoring: The reaction progress can be monitored by observing the color change (disappearance of the purple iodine color) and by analytical techniques such as gas chromatography (GC). The reaction is typically run for several hours.
- Work-up: After the reaction is complete, the mixture is cooled to room temperature. Excess bromine is quenched by washing with a sodium thiosulfate solution until the bromine color disappears.
- Purification: The organic layer is separated, washed with water, and dried over anhydrous magnesium sulfate or sodium sulfate. The crude **perfluorodecyl bromide** is then purified by fractional distillation under reduced pressure.

Logical Flow of Synthesis:

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. Perfluoroctyl bromide | BrC8F17 | CID 9873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Physical and acoustical properties of perfluoroctylbromide, an ultrasound contrast agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Perfluoroctylbromide nanoparticles for ultrasound imaging and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Perfluorodecyl Bromide: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1679594#perfluorodecyl-bromide-literature-review>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com